3-(pyrazin-2-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-{6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE is a heterocyclic compound that incorporates multiple nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-pyridyl-substituted amidines with oxidizing agents such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide/1,10-phenanthroline system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizers such as iodine/potassium iodide or phenyliodine bis(trifluoroacetate) is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide, iodine/potassium iodide.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Copper bromide/1,10-phenanthroline system for catalytic oxidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-{6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Agriculture: It has shown potential as an insecticidal agent, particularly in regulating the growth of certain insect larvae.
Materials Science: The compound is explored for its use in the design of light-emitting materials for organic light-emitting diode (OLED) devices.
Mechanism of Action
The mechanism of action of 2-{6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure and exhibit comparable biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These derivatives are also studied for their kinase inhibitory activities and potential anticancer properties.
Uniqueness
2-{6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H9N7S |
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Molecular Weight |
307.34 g/mol |
IUPAC Name |
3-pyrazin-2-yl-6-[(E)-2-pyridin-3-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N7S/c1-2-10(8-15-5-1)3-4-12-20-21-13(18-19-14(21)22-12)11-9-16-6-7-17-11/h1-9H/b4-3+ |
InChI Key |
GQIQAWYSGCCBJO-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=NN3C(=NN=C3S2)C4=NC=CN=C4 |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=NN3C(=NN=C3S2)C4=NC=CN=C4 |
Origin of Product |
United States |
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